2-Cyano-4-methyl-5-nitropyridine
CAS No.: 267875-30-9
Cat. No.: VC3754796
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 267875-30-9 |
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Molecular Formula | C7H5N3O2 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | 4-methyl-5-nitropyridine-2-carbonitrile |
Standard InChI | InChI=1S/C7H5N3O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,1H3 |
Standard InChI Key | BATZHWWYNGQYHC-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1[N+](=O)[O-])C#N |
Canonical SMILES | CC1=CC(=NC=C1[N+](=O)[O-])C#N |
Introduction
Physical and Chemical Properties
2-Cyano-4-methyl-5-nitropyridine possesses a range of physical and chemical properties that define its behavior in various chemical environments. Understanding these properties is essential for researchers and chemists working with this compound.
Basic Physical Properties
The compound exists as a solid at room temperature with properties summarized in the following table:
Chemical Properties
The chemical behavior of 2-Cyano-4-methyl-5-nitropyridine is largely influenced by its functional groups:
Property | Value | Reference |
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Polar Surface Area (PSA) | 82.50000 | |
LogP | 0.62 | |
pKa | -3.70±0.18 (Predicted) | |
Vapor Pressure | 0.0±0.8 mmHg at 25°C |
The compound's relatively low LogP value (0.62) suggests modest lipophilicity, while its predicted pKa value indicates it would behave as a very weak base due to the electron-withdrawing effects of the nitro and cyano groups . The pyridine nitrogen's basicity is significantly reduced by these electron-withdrawing groups, making it less nucleophilic than unsubstituted pyridine.
Chemical Structure and Reactivity
Structural Features
The molecular structure of 2-Cyano-4-methyl-5-nitropyridine consists of a pyridine ring with three distinct functional groups:
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A cyano (C≡N) group at the 2-position, which serves as a strong electron-withdrawing group
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A methyl group at the 4-position, providing electron-donating properties
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A nitro group at the 5-position, acting as another strong electron-withdrawing group
This arrangement creates an interesting electronic distribution within the molecule, with the electron-poor regions primarily at the 2 and 5 positions due to the electron-withdrawing nature of the cyano and nitro groups.
Reactivity Profile
The reactivity of 2-Cyano-4-methyl-5-nitropyridine is largely determined by the electronic effects of its substituents:
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The cyano group at position 2 makes this carbon electrophilic and susceptible to nucleophilic attack.
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The nitro group at position 5 further withdraws electron density from the ring, enhancing the electrophilicity of certain positions.
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The methyl group at position 4 provides a site for potential functionalization through radical or oxidation reactions .
This combination of electron-withdrawing and electron-donating groups creates a molecule with regioselective reactivity that can be exploited in various synthetic transformations. The presence of both nitrile and nitro groups also makes the compound potentially useful in condensation reactions and as a building block for more complex heterocyclic systems.
Applications and Uses
2-Cyano-4-methyl-5-nitropyridine finds applications in several domains, particularly in synthetic organic chemistry and pharmaceutical research.
Synthetic Building Block
The compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems . Its reactive functional groups provide multiple handles for further transformations:
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The cyano group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an amine or aldehyde.
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The nitro group can be reduced to an amine, which opens up numerous possibilities for further functionalization.
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The methyl group can be oxidized or serve as a site for radical functionalization .
Materials Science
Compounds with similar structural features have been utilized in materials science applications, particularly in the development of dyes and electronic materials. For example, related compounds have been investigated as components of push-pull azo-dyes, which find applications in optical materials .
Hazard Parameter | Classification | Reference |
---|---|---|
Hazard Codes | Xi (Irritant) | |
Signal Word | Warning | |
Hazard Statements | H302-H315-H319-H332-H335 | |
Precautionary Statements | P261-P280-P305+P351+P338 |
The hazard statements indicate that the compound is:
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Harmful if swallowed (H302)
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
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Harmful if inhaled (H332)
Purchasing Considerations
When purchasing this compound, researchers should consider:
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Purity requirements for their specific application
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Lead time, which can vary significantly between suppliers
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Quantity needed, as pricing per unit mass typically decreases with larger quantities
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Supplier reliability and quality control procedures
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Shipping restrictions, as some suppliers note that they cannot ship to residential addresses or medical facilities
Research Significance
Role in Heterocyclic Chemistry
2-Cyano-4-methyl-5-nitropyridine represents an important class of functionalized pyridines that serve as versatile intermediates in heterocyclic chemistry. The strategic placement of functional groups on the pyridine ring provides opportunities for regioselective transformations and the development of synthetic methodologies.
The study of such compounds contributes to the broader understanding of heterocyclic reactivity patterns and enables the development of new synthetic strategies for accessing complex molecular architectures. Given the prevalence of pyridine rings in pharmaceutical compounds, research on functionalized pyridines like 2-Cyano-4-methyl-5-nitropyridine has implications for drug discovery and development.
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